7-Methoxy-6-nitro-1-benzofuran-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 7-Methoxy-6-nitro-1-benzofuran-2-carboxamide typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the nitration of 7-methoxy-1-benzofuran-2-carboxamide, followed by purification and isolation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
7-Methoxy-6-nitro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amino groups.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been used in studies to develop new therapeutic agents.
Medicine: Due to its biological activities, 7-Methoxy-6-nitro-1-benzofuran-2-carboxamide is being explored as a potential drug candidate for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-Methoxy-6-nitro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division. Additionally, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
7-Methoxy-6-nitro-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives such as:
Amiodarone: Used as an antiarrhythmic agent.
Angelicin: Known for its phototoxic and anticancer properties.
Bergapten: Exhibits anti-inflammatory and anticancer activities.
Xanthotoxin: Used in the treatment of skin disorders like psoriasis.
Usnic Acid: Known for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
CAS No. |
88220-55-7 |
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Molecular Formula |
C10H8N2O5 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
7-methoxy-6-nitro-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C10H8N2O5/c1-16-9-6(12(14)15)3-2-5-4-7(10(11)13)17-8(5)9/h2-4H,1H3,(H2,11,13) |
InChI Key |
KXQLCPJIAVUJGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1OC(=C2)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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